2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid
Overview
Description
2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid is a complex organic compound featuring a thiazolidinone ring, a hydroxybenzylidene moiety, and a pentanoic acid chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromo-pentanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups attached to the thiazolidinone ring.
Scientific Research Applications
2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid involves its interaction with various molecular targets and pathways. The hydroxybenzylidene moiety can interact with enzymes and receptors, modulating their activity. The thiazolidinone ring can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives and hydroxybenzylidene-containing molecules. Examples are:
- 2-(5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid
- 2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid
Uniqueness
What sets 2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)pentanoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the hydroxybenzylidene and thiazolidinone moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-2-4-11(14(19)20)16-13(18)12(22-15(16)21)8-9-5-3-6-10(17)7-9/h3,5-8,11,17H,2,4H2,1H3,(H,19,20)/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPZDJRNGPJNSL-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)O)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416943 | |
Record name | ST50147846 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5555-65-7 | |
Record name | ST50147846 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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